molecular formula C19H18N4O2S2 B2791581 N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 379242-72-5

N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B2791581
CAS No.: 379242-72-5
M. Wt: 398.5
InChI Key: VEMJUKRESRAROC-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide” is a complex organic molecule. It is a derivative of triazole and benzothiazole, which are both heterocyclic compounds . The compound also contains a methoxyphenyl group, which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is typically carried out in the presence of a base such as triethylamine . Another method involves the aromatic nucleophilic substitution of a triazoloquinoxaline derivative with different amines and triazole-2-thiol .


Chemical Reactions Analysis

The compound, being a derivative of triazole and benzothiazole, is likely to participate in a variety of chemical reactions. For instance, triazoles can undergo reactions with electrophiles and nucleophiles at different positions . Benzothiazoles are also known to participate in a variety of chemical reactions .

Mechanism of Action

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it could potentially interact with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

Its solubility and stability suggest that it could have reasonable bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it impacts .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-25-14-8-6-13(7-9-14)10-11-20-17(24)12-26-18-21-22-19-23(18)15-4-2-3-5-16(15)27-19/h2-9H,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMJUKRESRAROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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